Amidantel

概要

説明

アミダンテルはアミノフェニルアミジン系に属し、特に獣医学において、さまざまな寄生虫感染症に対して顕著な有効性を示しています . アミダンテルは線虫、フィラリア、条虫に対して効果があり、寄生虫病の対策に役立つツールです .

2. 製法

合成経路と反応条件: アミダンテルは、4-ニトロアニリンとジメチルアミンを反応させてN-(4-ニトロフェニル)-N,N-ジメチルアミンを生成する多段階プロセスによって合成できます。 この中間体はN-(4-アミノフェニル)-N,N-ジメチルアミンに還元され、メトキシアセチルクロリドとの縮合反応によってN-(4-[(1-(ジメチルアミノ)-エチリデン)-アミノ]-フェニル)-2-メトキシアセトアミドが得られます .

工業的生産方法: アミダンテルの工業的生産では、高収率と高純度を確保するために反応条件を最適化します。これには、合成プロセス中の温度、圧力、反応時間を制御することが含まれます。 最終生成物は再結晶やクロマトグラフィーなどの技術を使用して精製され、目的の化合物を純粋な形で得ます .

準備方法

Synthetic Routes and Reaction Conditions: Amidantel can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with dimethylamine to form N-(4-nitrophenyl)-N,N-dimethylamine. This intermediate is then reduced to N-(4-aminophenyl)-N,N-dimethylamine, which undergoes a condensation reaction with methoxyacetyl chloride to yield N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. The final product is purified using techniques such as recrystallization and chromatography to obtain the desired compound in its pure form .

化学反応の分析

反応の種類: アミダンテルは、次のようなさまざまな化学反応を起こします。

酸化: アミダンテルは酸化されて対応するN-オキシドを生成します。

還元: アミダンテルの還元は、脱アシル化誘導体の生成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: アミダンテルのN-オキシド。

還元: 脱アシル化アミダンテル誘導体。

4. 科学研究への応用

アミダンテルは、幅広い科学研究に適用されます。

化学: アミノフェニルアミジン化学とその誘導体の研究におけるモデル化合物として使用されます。

生物学: 寄生生物に対するその影響と駆虫剤としての可能性が調査されています。

医学: 動物とヒトの寄生虫感染症の治療におけるその治療的可能性が探求されています。

科学的研究の応用

Veterinary Applications

Amidantel has been effectively used against several parasitic infections in veterinary medicine:

- Targeted Parasites : It is particularly effective against Ascaris lumbricoides and Ancylostoma duodenale, while showing limited efficacy against Necator americanus .

- Clinical Trials : Randomized trials have indicated that this compound exhibits good efficacy against whipworms (genus Trichuris), although it was less effective than some newer compounds .

Human Applications

While primarily used in veterinary contexts, this compound's derivatives, such as tribendimidine, have been explored for human applications:

- Tribendimidine Development : Developed from this compound, tribendimidine has been approved for human use in China since 2004 and shows broad-spectrum activity against various helminth infections .

- Research Findings : Clinical studies have reported tribendimidine's safety and its effectiveness against multiple parasitic infections in humans .

Efficacy in Animal Models

In controlled studies involving golden hamsters infected with Necator americanus, this compound was tested alongside its derivatives to evaluate their anthelmintic properties. The results indicated that while this compound had some effect, tribendimidine outperformed it significantly in reducing worm burdens .

Resistance Studies

Research investigating the potential for resistance development against this compound and its derivatives has highlighted the importance of understanding genetic factors influencing resistance. Studies on C. elegans have identified mutations associated with resistance to both this compound and tribendimidine, suggesting a need for ongoing monitoring of resistance patterns in field applications .

Comparative Efficacy Table

| Compound | Target Parasites | Efficacy Level | Approval Year |

|---|---|---|---|

| This compound | A. lumbricoides, A. duodenale | Moderate | 1979 |

| Tribendimidine | A. lumbricoides, hookworms | High | 2004 |

作用機序

アミダンテルは、寄生虫の神経筋系を標的とすることで駆虫効果を発揮します。ニコチン性アセチルコリン受容体の作動薬として作用し、寄生虫の麻痺とそれに続く死をもたらします。 このメカニズムは、レバミゾールやピランテルなどの他の駆虫剤と同様です . アミダンテルのユニークな構造により、これらの受容体に効果的に結合することができ、幅広い寄生虫種に対して非常に強力なものとなっています .

類似化合物:

トリベンジミジン: 寄生虫感染症に対する有効性を高めたアミダンテルの誘導体。

レバミゾール: 作用機序が類似した別の駆虫剤。

アミダンテルの独自性: アミダンテルは、幅広いスペクトル活性和さまざまな寄生虫種に対する高い効力によって際立っています。そのユニークな化学構造により、神経筋受容体に効果的に結合することができ、寄生虫の急速な麻痺と死につながります。 さらに、アミダンテルは動物に対する耐容性が良く、副作用は最小限です .

類似化合物との比較

Tribendimidine: A derivative of Amidantel, developed for its enhanced efficacy against parasitic infections.

Levamisole: Another anthelminthic agent with a similar mechanism of action.

Pyrantel: Shares a similar mode of action by targeting nicotinic acetylcholine receptors.

Uniqueness of this compound: this compound stands out due to its broad-spectrum activity and high potency against various parasitic species. Its unique chemical structure allows for effective binding to neuromuscular receptors, leading to rapid paralysis and death of the parasites. Additionally, this compound has shown good tolerance in animals, with minimal side effects .

生物活性

Amidantel, a member of the aminophenylamidines class, has been studied primarily for its anthelmintic properties, particularly against nematodes. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy against parasitic infections, and the implications for treatment strategies.

Pharmacokinetics

This compound is metabolized into several active metabolites, including deacetylated this compound (dADT) and acetylated this compound (adADT). Research indicates that these metabolites play significant roles in the drug's efficacy against parasitic infections. A study involving school-aged children and adolescents demonstrated that the pharmacokinetics of dADT showed a mean clearance rate of 235 liters/hour and a volume of distribution of approximately 122 liters . The relative bioavailability was consistent across different tablet formulations, indicating that absorption rates varied but did not affect the overall efficacy .

Efficacy Against Parasitic Infections

This compound has shown variable efficacy against different types of helminths.

Efficacy Against Hookworms

This compound is primarily used in combination therapies for treating hookworm infections. A population pharmacokinetic model developed from data collected in Côte d’Ivoire indicated that treatment with tribendimidine (which contains this compound) resulted in cure rates exceeding 90% when administered at optimal doses . The exposure-response analysis linked higher concentrations of dADT to improved egg reduction rates (ERRs) and cure rates (CRs), highlighting its effectiveness in treating soil-transmitted helminths.

Efficacy Against Whipworms

In contrast to its effectiveness against hookworms, this compound has demonstrated limited efficacy against whipworms. In studies using murine models, this compound showed no significant effect on mature adult whipworms despite being part of a broader evaluation of anthelmintic drugs . This suggests that while this compound may be effective for certain nematodes, its application may be restricted based on the specific type of helminth infection.

Case Studies and Research Findings

A number of studies have documented the biological activity of this compound:

- Study on Hookworm Infections : A clinical trial involving 155 children found that tribendimidine (containing this compound) effectively reduced hookworm egg counts with a significant correlation between drug exposure and treatment outcomes .

- Whipworm Efficacy Study : Research indicated that this compound did not effectively eliminate mature whipworms in murine models, necessitating further investigation into alternative treatments for this type of infection .

- Pharmacokinetic Analysis : A detailed pharmacokinetic study highlighted the variability in drug absorption among different age groups, suggesting that dosing strategies may need to be adjusted based on patient demographics to optimize therapeutic outcomes .

Comparative Efficacy Table

| Drug | Target Parasite | Efficacy | Notes |

|---|---|---|---|

| This compound | Hookworms | High (CR > 90%) | Effective when combined with tribendimidine |

| This compound | Whipworms | Low | No significant effect on mature adults |

| Tribendimidine | Hookworms | High | Alternative to albendazole |

| Emodepside | Various nematodes | Variable | Effective in veterinary applications |

特性

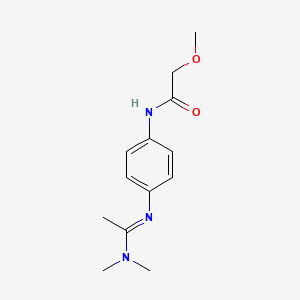

IUPAC Name |

N-[4-[1-(dimethylamino)ethylideneamino]phenyl]-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10(16(2)3)14-11-5-7-12(8-6-11)15-13(17)9-18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFMTNNOZQXQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)NC(=O)COC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69884-15-7 (mono-hydrochloride) | |

| Record name | Amidantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70198009, DTXSID80866141 | |

| Record name | Amidantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-{[1-(Dimethylamino)ethylidene]amino}phenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49745-00-8 | |

| Record name | N-[4-[[1-(Dimethylamino)ethylidene]amino]phenyl]-2-methoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49745-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C67IS11N0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。